molecular formula C9H8ClNO4 B188069 Dimethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 5371-70-0

Dimethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No.: B188069
CAS No.: 5371-70-0
M. Wt: 229.62 g/mol
InChI Key: NFXKYKHKNUFOKB-UHFFFAOYSA-N
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Description

Dimethyl 4-chloropyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions and a chlorine atom at the 4 position on the pyridine ring. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-chloropyridine-2,6-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 4-chloropyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-chloropyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 4-chloropyridine-2,6-dicarboxylate is employed in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of dimethyl 4-chloropyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorine atom and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-chloropyridine-2,6-dicarboxylate is unique due to the presence of the chlorine atom at the 4 position, which imparts distinct reactivity and properties compared to its analogs. This chlorine atom makes it more reactive towards nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

dimethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKYKHKNUFOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285424
Record name dimethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5371-70-0
Record name 5371-70-0
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Record name dimethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-Chloro-2,6-pyridinedicarboxylate
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Synthesis routes and methods

Procedure details

N-Ethyl-4-pyridone-2,6-dicarboxylic acid, prepared in Step A of Example 36, was treated with thionyl chloride and heated at 80° C. as described in the literature. The excess thionyl chloride was removed under reduced pressure and the remaining residue was cooled to 0° C. The product was slowly poured into cold methanol with vigorous stirring. The solvent was then removed in vacuo and the crude product was purified by silica gel column chromatography. Two products were isolated: the higher Rf product was 4,6-dichloropicolinic acid methyl ester while the lower Rf product was the title compound.
[Compound]
Name
N-Ethyl-4-pyridone-2,6-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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